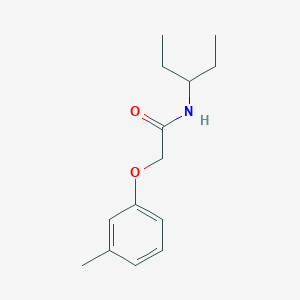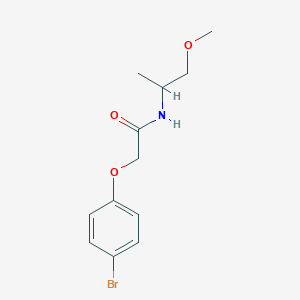![molecular formula C22H26N2O5 B247876 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a m-tolyloxy-ethanone moiety
Preparation Methods
The synthesis of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves multi-step procedures. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethoxybenzoyl Chloride: This can be achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature.
Formation of Piperazine Derivative: The piperazine ring is then reacted with the prepared 3,5-dimethoxybenzoyl chloride to form the intermediate product.
Final Coupling Reaction: The intermediate is then coupled with m-tolyloxy-ethanone under appropriate conditions to yield the final product.
Chemical Reactions Analysis
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with dopamine and serotonin receptors.
Biological Studies: It is used in the study of its antibacterial and antiviral properties, showing activity against various microbial strains.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE can be compared with other piperazine derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one: This compound also features a piperazine ring but with different substituents, leading to varied biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole moiety and is known for its antipsychotic properties.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-16-5-4-6-18(11-16)29-15-21(25)23-7-9-24(10-8-23)22(26)17-12-19(27-2)14-20(13-17)28-3/h4-6,11-14H,7-10,15H2,1-3H3 |
InChI Key |
MMOSVASCKHAZAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247804.png)
![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
![1-(PYRIDINE-4-CARBONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B247806.png)
![2-(4-Bromophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247807.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B247808.png)
![1-(3-Methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247810.png)
![1-(3-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247811.png)


![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247816.png)
